3-Fluoro-5-iodobenzaldehyde chemical properties
3-Fluoro-5-iodobenzaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Fluoro-5-iodobenzaldehyde
Abstract
3-Fluoro-5-iodobenzaldehyde is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electrophilic aldehyde, a versatile iodinated carbon center for cross-coupling, and an electronically influential fluorine atom, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its core chemical properties, spectroscopic signatures, synthetic accessibility, and its profound reactivity. We will delve into the causality behind its synthetic applications, offering field-proven insights into its role in modern drug discovery and organic synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions.
Compound Identification and Core Physicochemical Properties
3-Fluoro-5-iodobenzaldehyde is a solid at room temperature, necessitating careful storage to maintain its integrity. The strategic placement of the three functional groups on the phenyl ring dictates its physical and chemical behavior.
| Property | Value | Source |
| CAS Number | 914636-93-4 | |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [2] |
| IUPAC Name | 3-fluoro-5-iodobenzaldehyde | |
| InChI Key | XULKBHBAGSJSFP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C=C1F)I)C=O | [1] |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Spectroscopic Characterization: A Validating Signature
Accurate characterization is the bedrock of chemical synthesis. While specific spectra for this exact compound are not widely published, a robust profile can be predicted based on its structure and data from analogous compounds.[3][4][5] This theoretical framework provides a self-validating system for researchers to confirm the identity and purity of synthesized or purchased material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be clean and highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet downfield, typically between δ 9.9-10.1 ppm. The three aromatic protons will appear in the δ 7.0-8.5 ppm region, with their chemical shifts and coupling patterns dictated by the electronic effects of the fluorine, iodine, and aldehyde substituents. J-coupling between the fluorine and adjacent protons (³JHF, ⁴JHF) will result in doublet or triplet of doublet patterns.
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, expected around δ 190 ppm. The aromatic region will display six distinct signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics. The carbon attached to iodine will be shifted upfield relative to a C-H carbon due to the heavy atom effect.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment. Coupling to neighboring aromatic protons will split this signal into a triplet or doublet of doublets.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid check for the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[5]
-
C-H Stretch (Aldehyde): Two weaker bands are anticipated near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are characteristic of the C-H bond of an aldehyde.[5]
-
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[5]
-
C-F and C-I Stretches: Absorptions for these bonds will appear in the fingerprint region (below 1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 250.[1]
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a clean M+ peak without a significant M+2 satellite peak, distinguishing it from brominated compounds.
-
Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO, 29 Da) and the loss of carbon monoxide (CO, 28 Da).
Synthesis and Purification
While 3-fluoro-5-iodobenzaldehyde is commercially available, understanding its synthesis is crucial for specialized applications or derivatization. A validated laboratory-scale synthesis is not explicitly detailed in the literature, but a plausible and robust route can be designed from readily available precursors, such as 3-fluoro-5-iodotoluene. This two-step process involves a free-radical bromination followed by oxidation.
Step-by-Step Experimental Protocol
This protocol is adapted from a known procedure for a similar isomer and serves as an authoritative starting point.[6]
Step 1: Synthesis of 3-Fluoro-5-iodobenzyl bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-fluoro-5-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Solvent: Add a suitable solvent, such as carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 3-4 hours. The progress can be monitored by TLC or GC-MS by observing the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct through a pad of celite, washing with a small amount of solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 3-fluoro-5-iodobenzyl bromide is typically a light brown oil and can be used in the next step without further purification.
Step 2: Oxidation to 3-Fluoro-5-iodobenzaldehyde
-
Setup: Dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Reagent: Add solid sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reaction: Heat the mixture to 120°C for approximately 90 minutes. This is a variation of the Sommelet reaction where DMSO acts as the oxidant.
-
Workup: Cool the reaction to room temperature and quench by adding cold water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 3-fluoro-5-iodobenzaldehyde.
Chemical Reactivity and Synthetic Utility
The true value of 3-fluoro-5-iodobenzaldehyde lies in its trifunctional nature, which allows for selective, sequential, and diverse chemical transformations.
The Carbon-Iodine Bond: A Gateway to Complexity
The aryl iodide is arguably the most synthetically valuable handle on the molecule. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their reliability and broad substrate scope.[7][8]
A. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester).[9] It is a powerful method for constructing biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7]
Protocol: General Suzuki-Miyaura Coupling This protocol is a representative example based on standard literature procedures.[10]
-
Setup: In a microwave vial or Schlenk flask, combine 3-fluoro-5-iodobenzaldehyde (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or DMF.
-
Reaction: Heat the mixture to the required temperature (e.g., 80-120°C) with stirring for the necessary time (1-24 hours), often facilitated by microwave irradiation. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography to obtain the coupled product.
B. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond, coupling the aryl iodide with a primary or secondary amine.[11] It is indispensable for synthesizing the diarylamine cores found in many targeted therapies.[7]
Protocol: General Buchwald-Hartwig Amination This protocol is a representative example based on standard literature procedures.[12][13]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 3-fluoro-5-iodobenzaldehyde (1.0 eq), the desired amine (1.1-1.3 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like BINAP).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring (typically 80-110°C) until the starting material is consumed, as monitored by LC-MS.
-
Workup: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography.
The Aldehyde Group: A Versatile Electrophile
The aldehyde functionality provides a second orthogonal site for chemical modification. Standard transformations include:
-
Reductive Amination: Reaction with an amine followed by reduction (e.g., with NaBH(OAc)₃) to form a C-N single bond, a common strategy for library synthesis.
-
Oxidation: Can be easily oxidized to the corresponding 3-fluoro-5-iodobenzoic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Reduction: Can be reduced to 3-fluoro-5-iodobenzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Reacts readily with Grignard or organolithium reagents to form secondary alcohols.
-
Wittig Reaction: Condenses with phosphorus ylides to form alkenes, providing access to stilbene-like structures.
The Fluorine Atom: A Tool for Property Modulation
The fluorine atom is not a reactive handle in the traditional sense but is a critical modulator of the molecule's properties. In medicinal chemistry, the strategic incorporation of fluorine is a well-established tactic to improve a drug candidate's profile.[14]
-
Electronic Effects: As a highly electronegative atom, fluorine acts as a weak ring deactivator via the inductive effect, which can influence the reactivity of the other positions.
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life of a drug molecule in the body.[15]
-
Binding Affinity: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and potency.[7]
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) is specific to the supplier, general precautions based on the compound class should be followed.
-
GHS Classification: The compound is labeled with the GHS07 pictogram and the signal word "Warning".
-
Hazard Statements: It is known to be harmful if swallowed (H302). Structurally related compounds are known to cause skin, eye, and respiratory irritation.[2][16]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[16]
Conclusion
3-Fluoro-5-iodobenzaldehyde is more than a simple chemical; it is a precisely engineered tool for synthetic innovation. The interplay of its three functional groups offers a remarkable degree of control and versatility, allowing for the systematic construction of complex molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a cornerstone intermediate for building the biaryl and diarylamine scaffolds prevalent in modern pharmaceuticals. This guide has provided the foundational knowledge—from physical properties and spectroscopic signatures to detailed reactivity profiles and protocols—to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this powerful building block.
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